2-chloro-N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-4-yl)benzamide
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Overview
Description
2-chloro-N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a triazole ring, a chloro substituent, and a dimethylphenyl group. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with the benzamide moiety: This step involves the formation of an amide bond, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, forming hydroxylated or carboxylated derivatives.
Reduction: Reduction of the chloro substituent can lead to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can produce a variety of functionalized benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-4-yl)benzamide would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, inhibiting or modulating their activity. The chloro and dimethylphenyl groups may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-4-yl)benzamide: can be compared with other benzamides or triazole-containing compounds.
Unique Features: The specific substitution pattern and functional groups confer unique chemical and biological properties.
List of Similar Compounds
- This compound
- N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-4-yl)benzamide
- 2-chloro-N-phenyl-4-(1,2,4-triazol-4-yl)benzamide
Properties
IUPAC Name |
2-chloro-N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-3-4-12(2)16(7-11)21-17(23)14-6-5-13(8-15(14)18)22-9-19-20-10-22/h3-10H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDUCTYESIKTKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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